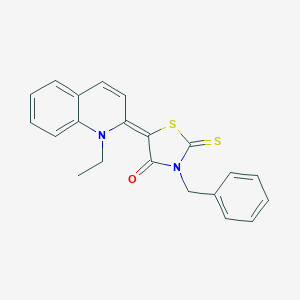
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, also known as Mexidol, is a neuroprotective drug that has been widely studied for its potential therapeutic applications in various neurological disorders. This compound was first synthesized in the 1980s by a team of Russian scientists and has since gained popularity in the scientific community due to its unique chemical properties and potential benefits.
Wirkmechanismus
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress in the brain. Additionally, the drug has been shown to inhibit the activation of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in the brain. The drug has been shown to increase cerebral blood flow, reduce lipid peroxidation, and improve mitochondrial function. Additionally, 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been shown to enhance glucose uptake and utilization in the brain, which can help to improve energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide for lab experiments is its neuroprotective properties. The drug has been shown to protect against neuronal damage and cell death, which can be useful in studying various neurological disorders. However, one limitation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide. One area of focus is the drug's potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are interested in exploring the drug's potential for enhancing cognitive function and memory. Finally, there is a need for further studies on the safety and efficacy of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide in humans, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. The drug has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for neuroprotection.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)17-16(18)11-13-7-3-4-9-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NWLQZLRUMAFOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)

![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)

![6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)

![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)


![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)